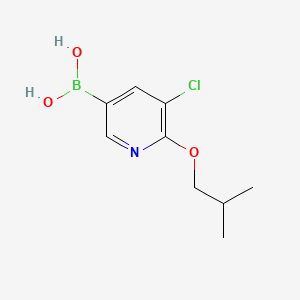

3-Chloro-2-isobutoxypyridine-5-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

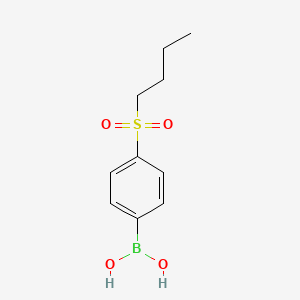

3-Chloro-2-isobutoxypyridine-5-boronic acid is a chemical compound with the molecular formula C9H13BClNO3 . It is used as an intermediate in various chemical reactions .

Synthesis Analysis

The synthesis of this compound involves the protodeboronation of alkyl boronic esters using a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The synthesis can also be achieved from 5-Bromo-3-chloro-2-isobutoxy-pyridine and Pinacolborane .Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 13 hydrogen atoms, 1 boron atom, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . It can also undergo protodeboronation, a process that involves the removal of a boron group from a molecule .Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.47 . It has a predicted boiling point of 373.5±52.0 °C and a predicted density of 1.25±0.1 g/cm3 .Scientific Research Applications

Boronic acids, including derivatives like 3-Chloro-2-isobutoxypyridine-5-boronic acid, have been explored for their potential in solvent extraction. They demonstrate efficiency in extracting boric acid from aqueous solutions (Karakaplan et al., 2004).

Boronic acids are versatile in organic reactions and molecular recognition. Their catalytic properties are increasingly researched, especially in reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto et al., 2015).

They play a significant role in the development of fluorescent chemosensors for probing carbohydrates and bioactive substances, useful in the detection of biological substances for disease prevention, diagnosis, and treatment (Huang et al., 2012).

Boronic acids are used in the synthesis of various compounds. For instance, N,N-di-isopropylbenzylamineboronic acid derivatives have been synthesized for direct amide formation between carboxylic acids and amines (Arnold et al., 2008).

In material science, they have been utilized in the assembly of boron-based dendritic nanostructures. This involves the condensation of boronic acids with dihydroxypyridine, leading to the formation of macrocycles and dendrimers (Christinat et al., 2007).

Boronic acid derivatives have been studied for their fluorescence quenching properties, which are significant in understanding their interactions in various environments (Geethanjali et al., 2015).

In medicinal chemistry, they are involved in the synthesis of radioligands for imaging, such as in the preparation of MK-1064 for orexin-2 receptor imaging (Gao et al., 2016).

They have applications in electrochemical sensing, like in the detection of fluoride and sugars, demonstrating their utility in developing electrochemical sensors (Nicolas et al., 2001).

Mechanism of Action

Target of Action

Boronic acids and their derivatives are generally known to interact with various biological targets, often serving as intermediates in the synthesis of more complex molecules .

Mode of Action

3-Chloro-2-isobutoxypyridine-5-boronic acid is a boronic acid derivative. Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . This process involves the transmetalation of the organic group from boron to a transition metal catalyst, typically palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound may participate, is a key step in many synthetic pathways. This reaction is used to form carbon-carbon bonds, a fundamental process in organic chemistry . The products of these reactions can be involved in various biochemical pathways, depending on their structure and functional groups.

Action Environment

The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a base and a palladium catalyst . The efficiency of the reaction can be affected by the pH, temperature, and the presence of other substances in the reaction mixture.

Future Directions

properties

IUPAC Name |

[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BClNO3/c1-6(2)5-15-9-8(11)3-7(4-12-9)10(13)14/h3-4,6,13-14H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZDHUOBERCAFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC(C)C)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675196 |

Source

|

| Record name | [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217500-89-4 |

Source

|

| Record name | [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;2-carbamoyl-4-[(3-carbamoyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(3-carboxy-4-hydroxyphenyl)methyl]phenolate](/img/structure/B578254.png)